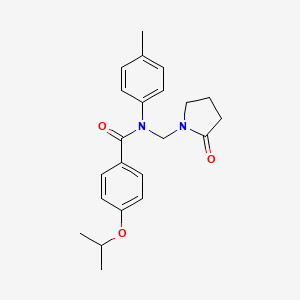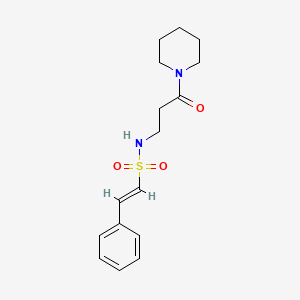
(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a phenyl ring (a six-membered carbon ring typical of many organic compounds), and a sulfonamide group .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo reactions typical of this class of compounds, such as hydrolysis or reactions with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the sulfonamide group could confer some degree of water solubility .Scientific Research Applications
Inhibition of Membrane-bound Phospholipase A2
(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide and its derivatives have been evaluated as potent inhibitors of membrane-bound phospholipase A2. This enzyme plays a crucial role in the liberation of arachidonic acid, which is implicated in inflammatory processes. Research conducted by Oinuma et al. (1991) demonstrated that certain derivatives, notably the N-(phenylalkyl)piperidine variants, significantly inhibited arachidonic acid release, indicating potential applications in reducing myocardial infarction size in animal models (Oinuma et al., 1991).
Corrosion Inhibition in Metals
Studies by Kaya et al. (2016) have explored the use of piperidine derivatives, such as (E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide, in inhibiting corrosion of metals. Their research involved quantum chemical calculations and molecular dynamics simulations to investigate the adsorption behaviors and efficiency of these compounds as corrosion inhibitors, particularly on iron surfaces (Kaya et al., 2016).
Antimicrobial Applications
Compounds bearing the (E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide structure have been investigated for their antimicrobial properties. Khalid et al. (2016) synthesized various N-substituted derivatives and found them to exhibit moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting their potential use in developing new antimicrobial agents (Khalid et al., 2016).
Cholinesterase Inhibition
These compounds have also been studied for their cholinesterase inhibitory activity, as indicated by research conducted by Khalid (2012). The study synthesized various derivatives, which were found to exhibit promising activities against acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative diseases like Alzheimer's (Khalid, 2012).
Potential Anticancer Activity
Research into the anticancer potential of these compounds has been conducted as well. Szafrański and Sławiński (2015) synthesized novel derivatives and evaluated their in vitro anticancer activity. Certain compounds showed promising activity against leukemia, colon cancer, and melanoma cell lines, suggesting a potential application in cancer therapy (Szafrański & Sławiński, 2015).
Enzyme Inhibition for Therapeutic Applications
Compounds with the (E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide structure have been shown to inhibit enzymes such as lipoxygenase, which are implicated in various diseases. This suggests potential therapeutic applications in conditions involving these enzymes (Khalid et al., 2014).
Serotonin Receptor Antagonism
The compound SB-399885, which is structurally related, acts as a potent, selective 5-HT6 receptor antagonist, showing potential for enhancing cognitive functions. It has been studied for its effects on acetylcholine levels in the brain, indicating possible applications in treating cognitive deficits such as those found in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Other Applications
These compounds have been studied for various other applications, such as in ionic liquid crystals, anticancer effects with molecular docking confirmation, and understanding the metabolism and pharmacokinetics in different models. The diverse range of applications highlights the potential versatility of (E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide derivatives in scientific research (Lava et al., 2009; Eldeeb et al., 2022; Beconi et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(18-12-5-2-6-13-18)9-11-17-22(20,21)14-10-15-7-3-1-4-8-15/h1,3-4,7-8,10,14,17H,2,5-6,9,11-13H2/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEGWQDKJUKIRU-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2510361.png)
![1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2510363.png)
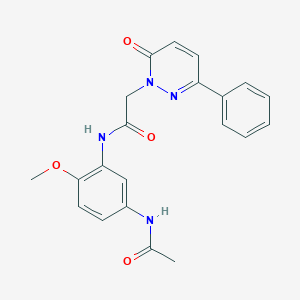
![(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole](/img/structure/B2510365.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-(propan-2-yl)-1H-imidazole-4-carboxamide](/img/structure/B2510366.png)
![2-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2510368.png)
![3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2510369.png)
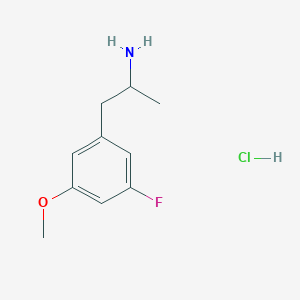
![N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2510376.png)

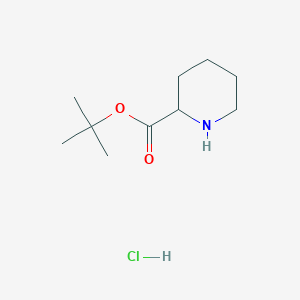
![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2510380.png)

